An In-depth Technical Guide to 4-(2-Chloroethyl)-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(2-Chloroethyl)-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(2-chloroethyl)-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, including its molecular weight and formula, and explores its synthesis, reactivity, and potential applications as a versatile building block. Furthermore, this guide offers practical, field-proven insights into its handling, safety, and spectroscopic characterization, equipping researchers with the essential knowledge for its effective utilization in the laboratory.
Core Molecular Attributes
4-(2-Chloroethyl)-1,2-oxazole is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a reactive chloroethyl side chain at the 4-position makes it a valuable intermediate for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNO | [1] |
| Molecular Weight | 131.56 g/mol | [1] |
| CAS Number | 1849359-28-9 | [1] |
| SMILES | ClCCC1=CON=C1 | [1] |
Synthesis and Mechanistic Insights
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of 4-(2-Chloroethyl)-1,2-oxazole via the Van Leusen reaction.
Causality of Experimental Choices:
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3-Chloropropionaldehyde: This starting material provides the chloroethyl substituent at the desired position on the final oxazole ring. Its aldehyde functionality is crucial for the initial reaction with the deprotonated TosMIC.
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Tosylmethyl isocyanide (TosMIC): TosMIC is a versatile reagent that serves as a three-atom synthon (C2N1) for the formation of the oxazole ring.[2] The tosyl group acts as a good leaving group, and the isocyanide carbon is highly reactive.
-
Base (e.g., K₂CO₃): A base is required to deprotonate the methylene group of TosMIC, generating the nucleophilic species that attacks the aldehyde. Potassium carbonate is a mild and commonly used base for this transformation.
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Solvent (Methanol): Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and intermediates.
Experimental Protocol: A Representative Synthesis
The following is a generalized, self-validating protocol based on analogous syntheses. Researchers should optimize conditions for their specific setup.
Materials:
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3-Chloropropionaldehyde
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Tosylmethyl isocyanide (TosMIC)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Methanol
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Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a stirred solution of 3-chloropropionaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
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Add anhydrous potassium carbonate (1.5 eq) portion-wise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-(2-chloroethyl)-1,2-oxazole.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 4-(2-chloroethyl)-1,2-oxazole is dominated by the chloroethyl side chain and the inherent properties of the oxazole ring. Oxazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4]
Key Reactive Sites and Potential Transformations:
Caption: Key reactive pathways for 4-(2-Chloroethyl)-1,2-oxazole.
The primary utility of 4-(2-chloroethyl)-1,2-oxazole in drug discovery lies in its function as a versatile scaffold. The chloroethyl group is a prime handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of diverse molecular libraries. For example, reaction with primary or secondary amines would yield aminoethyl-substituted oxazoles, which could be valuable for targeting specific biological receptors.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be predicted based on its structure.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - A triplet corresponding to the two protons of the -CH₂Cl group. - A triplet corresponding to the two protons of the -CH₂- group attached to the oxazole ring. - A singlet for the proton on the oxazole ring (at C5). |
| ¹³C NMR | - A signal for the carbon of the -CH₂Cl group. - A signal for the carbon of the -CH₂- group attached to the oxazole ring. - Signals for the three carbon atoms of the oxazole ring. |
| IR Spectroscopy | - C-H stretching vibrations for the alkyl and aromatic protons. - C=N and C=C stretching vibrations characteristic of the oxazole ring. - C-Cl stretching vibration. - C-O-C stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns resulting from the loss of the chloroethyl side chain or cleavage of the oxazole ring.[5] |
Safety and Handling
As with any laboratory chemical, 4-(2-chloroethyl)-1,2-oxazole should be handled with appropriate care. Although a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling halogenated organic compounds and heterocyclic molecules should be followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(2-Chloroethyl)-1,2-oxazole is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis, coupled with the reactive chloroethyl handle, provides a versatile platform for the development of new chemical entities. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, offering a solid foundation for researchers to incorporate this valuable intermediate into their drug discovery programs.
References
-
PubChem. 2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole. Available at: [Link]
- Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
-
Wikipedia. Oxazole. Available at: [Link]
- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- Neha, et al. (2021). Synthetic approaches for oxazole derivatives: A review.
-
PubChem. 2-(1-Chloroethyl)-4-(2-methylpropyl)-1,3-oxazole. Available at: [Link]
- Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
- Crow, W. D., et al. (1973). Mass Spectrometry of Oxazoles. Organic Mass Spectrometry.
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